4-Cyano-3-(3-morpholinopropoxy)aniline

Description

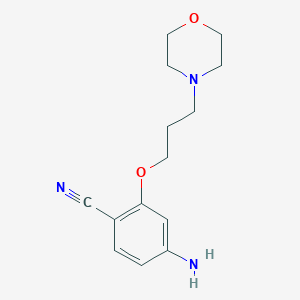

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19N3O2 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

4-amino-2-(3-morpholin-4-ylpropoxy)benzonitrile |

InChI |

InChI=1S/C14H19N3O2/c15-11-12-2-3-13(16)10-14(12)19-7-1-4-17-5-8-18-9-6-17/h2-3,10H,1,4-9,16H2 |

InChI Key |

OVIRSRMKWVYCTG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCOC2=C(C=CC(=C2)N)C#N |

Origin of Product |

United States |

Structural Classification and Unique Features Within Aniline Derivatives

4-Cyano-3-(3-morpholinopropoxy)aniline belongs to the broad class of organic compounds known as aniline (B41778) derivatives. The core of the molecule is an aniline ring, which is a benzene ring substituted with an amino group (-NH2). What distinguishes this particular derivative are the two additional substitutions on the benzene ring: a cyano group (-C≡N) at the fourth position and a 3-(3-morpholinopropoxy) group at the third position, relative to the amino group.

The strategic placement of these functional groups imparts a distinct electronic and steric profile to the molecule. The cyano group is a strong electron-withdrawing group, which influences the electron density of the aniline ring and the basicity of the amino group. The 3-(3-morpholinopropoxy) chain, on the other hand, is a more complex, flexible, and polar side chain that can significantly impact the molecule's solubility, conformational flexibility, and potential for intermolecular interactions.

| Structural Component | Chemical Formula | Key Feature |

| Aniline Core | C6H5NH2 | Aromatic amine |

| 4-Cyano Group | -C≡N | Electron-withdrawing substituent |

| 3-(3-Morpholinopropoxy) Chain | -O(CH2)3N(CH2CH2)2O | Flexible, polar side chain |

Relevance of Constituent Moieties in Bioactive Chemical Space

The academic and industrial interest in 4-Cyano-3-(3-morpholinopropoxy)aniline is largely predicated on the well-documented roles of its constituent chemical fragments in the design of bioactive molecules.

The 4-cyanoaniline (also known as 4-aminobenzonitrile) scaffold is a recognized pharmacophore in medicinal chemistry. sigmaaldrich.comnih.gov A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The cyano group, with its linear geometry and ability to act as a hydrogen bond acceptor, is a crucial feature in the design of various enzyme inhibitors.

Numerous studies have demonstrated the importance of the cyano-substituted phenyl ring in the development of potent inhibitors for a range of protein kinases. nih.govnih.gov For instance, derivatives of 4-anilino-3-cyanoquinolines and 4-anilino-3-cyanobenzo[g]quinolines have been synthesized and identified as potent inhibitors of kinases such as MEK (MAP kinase kinase), Src kinase, and the epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov The cyano group in these molecules often plays a critical role in binding to the active site of the target enzyme. Furthermore, compounds like 4-cyano-3-(trifluoromethyl)aniline serve as key starting materials in the synthesis of nonsteroidal antiandrogens, highlighting the versatility of the cyanoaniline core in targeting different biological systems. wikipedia.orgwipo.int

The 3-(3-morpholinopropoxy) side chain is frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The morpholine (B109124) ring is a common motif in medicinal chemistry, often introduced to enhance aqueous solubility and to provide a basic nitrogen atom that can form salt bridges or hydrogen bonds with biological targets.

| Moiety | Observed Role in Bioactive Molecules | Examples of Therapeutic Areas |

| 4-Cyanoaniline | Key pharmacophore for enzyme inhibition | Oncology (Kinase Inhibitors), Endocrinology (Antiandrogens) |

| 3-Morpholinopropoxy Chain | Modulation of solubility and receptor binding | Oncology (Kinase Inhibitors) |

Hypothesis on Potential Biological Functionality Based on Structural Analogs

Strategic Disconnections and Retrosynthetic Pathways

A logical retrosynthetic analysis of this compound (I) identifies two primary fragments: the 4-cyano-3-hydroxyaniline scaffold (II) and the 3-morpholinopropoxy side chain (III). This disconnection suggests that a key final step in the synthesis would be the formation of the ether linkage.

Figure 1: Retrosynthetic Disconnection of this compound

(I) this compound, (II) 4-Cyano-3-hydroxyaniline, (III) 3-Morpholinopropyl halide/tosylate

Synthesis of the 4-Cyano-3-substituted Aniline Scaffold

The central challenge in the synthesis of the target molecule lies in the efficient preparation of the 4-cyano-3-hydroxyaniline (also known as 4-amino-2-hydroxybenzonitrile) intermediate. Several synthetic routes can be envisioned for this scaffold:

Route A: Nitration of 4-Cyanophenol followed by Reduction: A common and viable route begins with the commercially available 4-cyanophenol. Mononitration of 4-cyanophenol can be achieved under mild and heterogeneous conditions. For instance, using a combination of magnesium bis(hydrogen sulfate) (Mg(HSO4)2) and sodium nitrate (B79036) (NaNO3) in the presence of wet silica (B1680970) gel (SiO2) in a solvent like dichloromethane (B109758) can afford 4-cyano-2-nitrophenol in good yield. nih.gov Subsequent reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl), to yield 4-cyano-3-hydroxyaniline.

Route B: Cyanation of 3-Aminophenol (B1664112): An alternative approach starts with 3-aminophenol. The introduction of the cyano group can be achieved through a Sandmeyer reaction. nih.govorganic-chemistry.org This involves the diazotization of the amino group of 3-aminophenol using sodium nitrite (B80452) in an acidic medium (e.g., HCl or H2SO4) at low temperatures, followed by the reaction of the resulting diazonium salt with a cyanide source, typically copper(I) cyanide (CuCN).

Route C: From 6-Bromo-2(3H)-benzoxazolone: A patented method describes the synthesis of 4-amino-3-hydroxybenzonitrile (B1279274) starting from 6-bromo-2(3H)-benzoxazolone. google.com This involves the reaction with copper(I) cyanide to introduce the cyano group, followed by ring opening and subsequent chemical modifications to yield the desired substituted aniline.

Introduction of the 3-(3-Morpholinopropoxy) Moiety to the Aniline Core

The introduction of the 3-(3-morpholinopropoxy) side chain is typically accomplished through a Williamson ether synthesis. nih.gov This reaction involves the O-alkylation of the hydroxyl group of 4-cyano-3-hydroxyaniline with a suitable 3-morpholinopropyl electrophile, such as 4-(3-chloropropyl)morpholine (B193441) or 4-(3-bromopropyl)morpholine. The reaction is generally carried out in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Convergent and Linear Synthesis Strategies

Linear Synthesis: A linear approach would involve the sequential modification of a starting material. For example, starting with 4-cyanophenol, the synthesis would proceed through nitration, reduction, and finally etherification.

Step-by-Step Reaction Sequences and Optimization of Reaction Conditions

A plausible and efficient synthetic route, based on a convergent strategy, is outlined below:

Step 1: Synthesis of 4-Cyano-3-hydroxyaniline (from 4-Cyanophenol)

Nitration: 4-Cyanophenol is dissolved in dichloromethane. To this solution, magnesium bis(hydrogen sulfate) and sodium nitrate are added, along with wet silica gel. The heterogeneous mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Reduction: The isolated 4-cyano-2-nitrophenol is then dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere. The completion of the reaction is monitored by TLC or HPLC.

Step 2: Synthesis of 4-(3-Chloropropyl)morpholine

This reagent is commercially available but can also be synthesized by reacting morpholine (B109124) with 1-bromo-3-chloropropane.

Step 3: Williamson Ether Synthesis

4-Cyano-3-hydroxyaniline and 4-(3-chloropropyl)morpholine are dissolved in DMF.

Potassium carbonate is added as the base.

The reaction mixture is heated to a moderate temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by TLC.

| Reaction Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Typical Yield |

| Nitration | 4-Cyanophenol | Mg(HSO4)2, NaNO3, wet SiO2 | Dichloromethane | Room Temperature | 85-95% |

| Reduction | 4-Cyano-2-nitrophenol | H2, 10% Pd/C | Ethanol | Room Temperature | >90% |

| Etherification | 4-Cyano-3-hydroxyaniline, 4-(3-Chloropropyl)morpholine | K2CO3 | DMF | 80-100 °C | 70-85% |

| This interactive data table summarizes the key reaction conditions and typical yields for the synthesis of this compound. |

Catalyst Systems and Reagent Selection for Efficient Transformations

The choice of catalysts and reagents is crucial for achieving high yields and purity.

Nitration: The use of a heterogeneous system like Mg(HSO4)2/NaNO3/wet SiO2 offers advantages in terms of mild reaction conditions and ease of work-up compared to traditional nitrating agents like nitric acid/sulfuric acid mixtures. nih.gov

Reduction: Catalytic hydrogenation with Pd/C is a clean and efficient method for nitro group reduction, often providing high yields and avoiding the use of stoichiometric metal reductants.

Etherification: The selection of the base and solvent is important for the Williamson ether synthesis. A strong base like NaH can also be used, but K2CO3 is a milder and safer alternative. DMF is a good solvent for this reaction as it effectively dissolves the reactants and facilitates the nucleophilic substitution.

Purification Techniques and Yield Optimization

Purification of the intermediates and the final product is essential to obtain a high-purity compound.

4-Cyano-2-nitrophenol: After the nitration reaction, the product can be isolated by filtration to remove the solid reagents, followed by evaporation of the solvent. Further purification can be achieved by recrystallization from a suitable solvent system.

4-Cyano-3-hydroxyaniline: The crude product obtained after hydrogenation can be purified by column chromatography on silica gel or by recrystallization.

This compound: The final product is typically isolated by an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography or recrystallization to afford the pure compound.

Optimization of the reaction conditions, such as temperature, reaction time, and stoichiometry of the reagents, is crucial for maximizing the yield and minimizing the formation of byproducts at each step of the synthesis.

Exploration of Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Principles)

Green chemistry provides a framework of twelve principles that guide the design of chemical processes to be safer and more environmentally friendly. instituteofsustainabilitystudies.com Key principles relevant to the synthesis of substituted anilines include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and reaction conditions. instituteofsustainabilitystudies.com For instance, traditional methods for synthesizing anilines often involve the reduction of nitroarenes, which can use hazardous reagents and heavy metal catalysts. beilstein-journals.org Modern, greener alternatives are continuously being explored.

Key Green Chemistry Approaches in Pharmaceutical Synthesis:

Safer Solvents: A major contributor to the environmental footprint of pharmaceutical manufacturing is the use of hazardous organic solvents. instituteofsustainabilitystudies.com Green chemistry promotes the substitution of solvents like dichloromethane with safer alternatives such as water, ethanol, supercritical carbon dioxide, or glycerol. mdpi.cominstituteofsustainabilitystudies.com

Catalysis: The use of catalytic reactions is preferred over stoichiometric reagents as it reduces waste and improves reaction efficiency. ispe.org This includes the development of biocatalysts (enzymes) and metal catalysts that can operate under milder conditions. ispe.orgacs.org

Atom Economy: This principle focuses on designing synthetic methods that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. instituteofsustainabilitystudies.com

Renewable Feedstocks: Utilizing raw materials from renewable sources is a core aspect of sustainable chemistry, moving away from petrochemical origins. researchgate.net

Recent research has highlighted several innovative and sustainable routes for the synthesis of aniline derivatives. Chemo-enzymatic methods, for example, offer a highly selective and low-energy alternative to traditional chemical synthesis. acs.org The use of an immobilized nitroreductase can facilitate the reduction of nitroaromatics to anilines under mild, aqueous conditions, avoiding the need for high-pressure hydrogen gas and expensive, toxic heavy-metal catalysts. acs.org Another approach involves the synthesis of substituted anilines from readily available cyclohexanones using a Palladium/Carbon–ethylene system, which proceeds via a hydrogen transfer mechanism under non-aerobic conditions. acs.orgbohrium.com Furthermore, photochemical strategies have been developed that use light energy to drive the synthesis of anilines from cyclohexanones and amines, bypassing some of the common selectivity issues associated with traditional aromatic chemistry. nih.gov

For the specific synthesis of this compound, a sustainable approach would likely involve a convergent synthesis where the cyanoaniline core and the morpholinopropoxy side-chain are prepared separately using green methods and then combined. This could involve:

A biocatalytic reduction of a corresponding nitrobenzonitrile precursor to form the aniline group. acs.org

The synthesis of the morpholinopropoxy side-chain reagent using a method that minimizes steps and waste.

The final etherification reaction performed in a green solvent, potentially under catalytic conditions to improve efficiency and reduce the energy input required.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally benign, aligning with the modern objectives of the pharmaceutical industry. mdpi.comnih.gov

Patent Literature Analysis on Related Synthetic Pathways to Anilines and Morpholinopropoxy-Containing Compounds

An analysis of the patent literature provides valuable insights into industrially scalable and commercially viable synthetic routes for chemical compounds and their intermediates. For this compound, relevant patents cover the synthesis of the core aniline and cyanoaniline structures, as well as methods for introducing alkoxy side chains, including those containing a morpholine ring.

A key patent in this context is US8350029B2, which describes a process for preparing Gefitinib. google.com This patent discloses the synthesis of a closely related intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. google.com The methods described in this patent provide a strong precedent for the synthesis of the target compound. The general strategy involves the reaction of a substituted aminobenzonitrile with a morpholinopropyl halide.

Patents concerning the synthesis of the cyanoaniline core often focus on several primary methods: cyanation of a haloaniline, amination of a halobenzonitrile, or the reduction of a nitrobenzonitrile. patsnap.com For example, patent CN105418458A details a synthetic process for 2-cyano-4-nitroaniline starting from o-chlorobenzonitrile, which undergoes nitration followed by an ammonolysis reaction. google.com Another patent, CN112457213A, describes a catalytic method for synthesizing p-aminobenzonitrile from a nitrobenzene (B124822) substituent and ammonia (B1221849) gas. google.com These patents highlight established industrial pathways for creating the fundamental aminobenzonitrile structure.

The introduction of substituents onto the aniline ring is another critical area covered by patent literature. Various patents describe methods for alkylation and the formation of ether linkages. Patent EP0062542B1 details a process for converting phenols into anilines by reacting them with ammonia or an amine in the presence of a zeolite catalyst, showcasing a method for forming the C-N bond. google.com Processes for preparing thioalkyl aniline compounds, which involve the reaction of a thiocyano aniline with an alcohol and an alkyl halide, also provide analogous strategies for functionalizing the aniline ring. epo.org

The following table summarizes selected patents relevant to the synthesis of the structural components of this compound.

| Patent Number | Title | Key Synthetic Method/Innovation | Relevance to Target Compound |

|---|---|---|---|

| US8350029B2 | Process for the preparation of gefitinib | Describes the synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, a key intermediate. google.com | Provides a direct synthetic analogue for introducing the morpholinopropoxy side chain onto a cyanoaniline core. |

| CN105418458A | Synthetic process of 2-cyano-4-nitroaniline | A multi-step synthesis involving nitration of o-chlorobenzonitrile followed by ammonolysis. google.com | Illustrates an industrial method for synthesizing a substituted cyanoaniline precursor. |

| EP0062542B1 | Process for synthesizing aniline | Conversion of phenols to anilines via reaction with ammonia over a zeolite catalyst. google.com | Demonstrates a catalytic method for forming the core aniline structure from a phenolic precursor. |

| US5117061A | Process of preparing substituted anilines | Describes the formation of a Mannich base from a primary aniline, an aldehyde, and a secondary amine. google.com | Provides a general method for the functionalization of the aniline ring. |

| EP0004606B1 | Process for preparing aniline compounds | Synthesis of thioalkyl anilines by reacting a thiocyano aniline with an alcohol and an alkyl halide. epo.org | Offers an analogous strategy for attaching side chains to the aniline ring via a nucleophilic substitution reaction. |

Collectively, the patent literature suggests that a likely industrial synthesis of this compound would involve a convergent approach. First, a substituted 3-hydroxy-4-aminobenzonitrile intermediate would be prepared. This could be achieved through methods analogous to those for other cyanoanilines, potentially involving nitration, cyanation, and reduction steps. Subsequently, this phenolic intermediate would undergo an etherification reaction with a suitable 3-morpholinopropyl halide (e.g., 4-(3-chloropropyl)morpholine) in the presence of a base to yield the final product. This strategy is strongly supported by the synthesis of the Gefitinib intermediate described in US8350029B2. google.com

Advanced Computational Chemistry in SAR ElucidationThere are no published records of advanced computational chemistry studies, such as molecular docking or molecular dynamics simulations, being performed on this compound.

Molecular Docking and Binding Mode Predictions

While no direct molecular docking studies for this compound are available, we can predict its hypothetical binding modes by analyzing related structures, such as anilinoquinazoline (B1252766) derivatives, which are known to target protein kinases.

The 4-cyanoaniline core is a critical feature for potential interactions within a protein's active site. The aniline nitrogen can act as a hydrogen bond donor, a common interaction for kinase inhibitors that bind to the hinge region of the ATP-binding pocket. The cyano group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, can form specific interactions with amino acid residues. For instance, in studies of 4-anilinoquinazoline (B1210976) inhibitors of the epidermal growth factor receptor (EGFR), the aniline moiety is crucial for activity. nih.gov

The 3-morpholinopropoxy side chain likely influences the compound's solubility and conformational flexibility, and can also form key interactions. The morpholine ring is a common feature in drug candidates, valued for its favorable physicochemical properties and its ability to form hydrogen bonds through its oxygen atom. The propoxy linker provides flexibility, allowing the morpholine group to orient itself optimally within a binding pocket. In related anticancer compounds, the morpholine moiety has been shown to be crucial for activity, often extending into solvent-exposed regions of the active site or forming interactions with nearby residues. e3s-conferences.org

Hypothetical Binding Interactions:

A plausible binding scenario for this compound, based on analogues, could involve the following interactions:

| Functional Group | Potential Interacting Residues/Features | Type of Interaction |

| Aniline -NH | Hinge region of a kinase (e.g., Met) | Hydrogen Bond Donor |

| Cyano Group (-CN) | Positively charged or polar residues (e.g., Lys, Thr) | Hydrogen Bond Acceptor, Dipole-Dipole |

| Morpholine Oxygen | Polar residues or backbone amides | Hydrogen Bond Acceptor |

| Propoxy Linker | Hydrophobic pockets | Van der Waals Interactions |

These predictions are based on the established binding modes of similar chemical scaffolds and would require experimental validation through co-crystallization or advanced computational studies of this compound with a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the absence of a specific QSAR model for this compound, we can discuss the likely contribution of its structural features based on QSAR analyses of related molecules. researchgate.net

QSAR models for various aniline and morpholine-containing derivatives have highlighted the importance of several molecular descriptors in determining biological activity:

Topological Descriptors: These relate to the size, shape, and branching of the molecule. The presence of the bulky and flexible 3-morpholinopropoxy chain would significantly impact these parameters.

Electronic Descriptors: The cyano group is a strong electron-withdrawing group, which would influence the electronic properties of the aniline ring, such as its pKa and dipole moment. QSAR studies on similar compounds have shown that such electronic modifications can be critical for activity. researchgate.net

A hypothetical QSAR equation for a series of analogues of this compound might take the general form:

log(1/IC50) = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + ...

Where 'a', 'b', and 'c' are coefficients determined from the regression analysis of a dataset of compounds. Based on a QSAR study of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, antioxidant activity was found to increase with decreasing lipophilicity and molecular volume, and with an increasing dipole moment. researchgate.net

Predicted Descriptor Contributions:

| Descriptor | Contribution of this compound | Predicted Impact on Activity (based on analogues) |

| Lipophilicity (logP) | Moderate, due to the balance of hydrophobic and hydrophilic moieties | Potentially favorable for cell permeability and target engagement |

| Molecular Volume | Large, due to the side chain | Could be positive or negative depending on the size of the binding pocket |

| Dipole Moment | Significant, influenced by the cyano and morpholino groups | Likely to be a key determinant of binding affinity |

| Polar Surface Area | Increased by the morpholino and cyano groups | May enhance solubility and hydrogen bonding potential |

Molecular Dynamics Simulations of Hypothetical Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, revealing the stability of interactions and conformational changes. While no MD simulations have been published for this compound, we can hypothesize its behavior based on general principles and simulations of similar systems. nih.gov

An MD simulation of a hypothetical complex of this compound with a target protein (e.g., a protein kinase) would likely reveal:

Stability of Hinge Interactions: The simulation would assess the stability of the predicted hydrogen bond between the aniline -NH group and the kinase hinge region. The persistence of this bond throughout the simulation would be a strong indicator of a stable binding mode.

Flexibility of the Side Chain: The 3-morpholinopropoxy side chain would exhibit considerable flexibility. The simulation would show the various conformations it adopts within the binding pocket and whether it forms transient or stable interactions with surrounding residues. The morpholine ring might engage in dynamic hydrogen bonding with water molecules or polar residues at the entrance of the binding site.

Role of Water Molecules: MD simulations often reveal the crucial role of water molecules in mediating ligand-protein interactions. Water-bridged hydrogen bonds involving the cyano group or the morpholine oxygen could be important for stabilizing the complex.

Hypothetical MD Simulation Observations:

| Parameter | Predicted Behavior for this compound |

| Root Mean Square Deviation (RMSD) of the ligand | The aniline core would likely show low RMSD, indicating stable binding. The morpholinopropoxy chain would have higher RMSD, reflecting its flexibility. |

| Hydrogen Bond Occupancy | High occupancy for the aniline-hinge hydrogen bond would be expected for a potent inhibitor. |

| Conformational Changes in the Protein | Binding of the ligand might induce conformational changes in the protein, such as the movement of loops surrounding the active site. |

In Vitro and Preclinical Biological Evaluation of the Chemical Compound

Screening for Enzyme Modulatory Activities

No research data was identified regarding the screening of 4-Cyano-3-(3-morpholinopropoxy)aniline for enzyme modulatory activities.

Kinase Inhibition Profiles (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) kinases)

There is no available information in the public domain detailing the kinase inhibition profile of this compound against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or any other kinases.

Inhibition of Other Relevant Enzymes (e.g., soluble epoxide hydrolase (sEH), protein kinase A (PKA))

No studies were found that investigated the inhibitory activity of this compound against other relevant enzymes such as soluble epoxide hydrolase (sEH) or protein kinase A (PKA).

Cellular Response Assessment (In Vitro)

There is no publicly available data on the assessment of cellular responses to this compound in in vitro models.

Anti-Proliferative Effects in Cancer Cell Lines

No research could be located that has evaluated the anti-proliferative effects of this compound in any cancer cell lines.

Modulation of Intracellular Signaling Pathways

Information regarding the modulation of intracellular signaling pathways by this compound is not available in the scientific literature.

Functional Cellular Assays (e.g., cell migration, invasion, apoptosis induction)

There are no published findings from functional cellular assays, such as those for cell migration, invasion, or apoptosis induction, for this compound.

Mechanistic Investigations at the Preclinical Molecular Level

Target Engagement Studies

No studies detailing the specific molecular targets of this compound have been published. Research in this area would typically involve biochemical assays, such as enzymatic assays or binding assays, to determine if the compound directly interacts with and modulates the activity of specific proteins, such as kinases, receptors, or enzymes. Cellular assays, including thermal shift assays (CETSA) or the use of target-specific reporter genes, would further confirm engagement within a cellular context. Without such studies, the direct molecular targets of this compound remain unknown.

Pathway Analysis and Identification of Molecular Biomarkers

Due to the absence of target engagement data and further downstream analysis, no information is available on the biological pathways modulated by this compound. Pathway analysis, often conducted using techniques like transcriptomics (RNA-sequencing) or proteomics, would be necessary to understand the broader cellular response to the compound. Consequently, no molecular biomarkers have been identified that could predict or monitor the biological activity of this compound in a preclinical setting.

Design and Chemical Synthesis of Analogues and Derivatives

Strategic Modifications for Enhanced Potency or Selectivity Based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of 4-Cyano-3-(3-morpholinopropoxy)aniline, SAR insights have illuminated key areas for modification to boost potency and selectivity. For instance, in related quinazoline (B50416) derivatives, the nature and position of substituents on the aniline (B41778) ring have been shown to be critical for activity. Large, lipophilic, and electron-withdrawing groups at the 3' and 4' positions of the aniline moiety are often preferred, while smaller substituents like fluorine are better tolerated at the ortho position. nih.gov

Furthermore, the substitution pattern on the core scaffold plays a significant role. In a series of 4-anilino-3-cyanobenzo[g]quinolines, the presence of alkoxy groups at both the 7- and 8-positions was found to be optimal for Src kinase inhibition. mdpi.com This suggests that for derivatives of this compound, the introduction of specific substituents on the aniline ring, guided by SAR data from similar kinase inhibitors, could be a fruitful strategy for enhancing therapeutic efficacy.

A key synthetic precursor for closely related structures, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, has been synthesized from isovanillin. chemrxiv.org This multi-step synthesis involves the conversion of the aldehyde to a nitrile, followed by the addition of the morpholinopropoxy side chain and subsequent nitration and reduction to yield the aniline derivative. chemrxiv.org This synthetic route provides a viable pathway for generating a library of analogues with diverse substitutions on the aniline core, allowing for a thorough exploration of the SAR.

Scaffold Hopping and Bioisosteric Replacements of the Aniline Core and Substituents

Scaffold hopping is a powerful strategy in drug design to identify novel core structures with similar biological activity but potentially improved properties. nih.govnamiki-s.co.jp For this compound, the aniline core can be replaced with various heterocyclic rings to explore new chemical space and intellectual property opportunities. princeton.edu The goal of scaffold hopping is to retain the key pharmacophoric features while altering the central molecular framework. nih.govnamiki-s.co.jp

Bioisosteric replacement is a more subtle modification where one functional group is exchanged for another with similar physicochemical properties. This can lead to improvements in potency, selectivity, and pharmacokinetic profiles. researchgate.net For the aniline moiety in this compound, bioisosteric replacements could include various nitrogen-containing heterocycles. The aniline group itself can sometimes be associated with metabolic liabilities, making its replacement with a bioisostere an attractive option to enhance drug-like properties. chemrxiv.orgrsc.org

The cyano group is another key feature of the molecule that can be targeted for bioisosteric replacement. The nitrile pharmacophore is known to participate in important interactions with biological targets. nih.gov Bioisosteres for the cyano group can include other electron-withdrawing groups that can mimic its electronic and steric properties. nih.gov

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Aniline | Pyridine, Pyrimidine, other N-heterocycles | Improve metabolic stability, alter solubility and pKa, explore new binding interactions. |

| Cyano Group | Halogens (e.g., F, Cl), Trifluoromethyl (CF3), other electron-withdrawing groups | Modulate electronic properties, enhance binding affinity, improve metabolic stability. |

Diversification of the Morpholinopropoxy Chain for Optimized Interactions

Strategies for diversification include:

Altering the Linker Length: The three-carbon propoxy linker can be shortened or lengthened to optimize the distance between the aniline core and the morpholine (B109124) ring, potentially leading to better interactions with the target.

Introducing Substituents on the Linker: The addition of substituents on the propyl chain can introduce chirality and provide additional points of interaction.

Replacing the Morpholine Ring: The morpholine ring can be replaced with other cyclic amines, such as piperidine (B6355638) or piperazine, to fine-tune basicity, polarity, and hydrogen bonding capacity. nih.govnih.gov Spiro-building blocks containing smaller rings like oxetane (B1205548) have also been explored as bioisosteres for morpholine to improve properties such as water solubility. nih.gov

The synthesis of the morpholinopropoxy side chain is typically achieved by reacting the corresponding hydroxyl-substituted benzonitrile (B105546) with N-(3-chloropropyl)morpholine in the presence of a base. chemrxiv.org This straightforward synthetic route allows for the easy incorporation of a variety of cyclic amines by using different N-(chloroalkyl)amine precursors.

Development of Hybrid Molecules Incorporating Related Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. nih.gov This approach can lead to compounds with dual or synergistic activities, or with improved affinity and selectivity for a specific target.

For this compound, which contains features common to kinase inhibitors, a hybridization strategy could involve incorporating pharmacophoric elements from other known kinase inhibitors. manchester.ac.ukresearchgate.net For example, the aniline moiety could be fused with another heterocyclic ring system to create a novel, rigid scaffold that mimics the binding mode of known inhibitors. The design of such hybrids would be guided by the structural biology of the target kinase, aiming to engage with key amino acid residues in the active site.

Exploration of Chiral Analogs and Their Stereochemical Impact on Biological Activity

The introduction of chirality into a molecule can have a profound effect on its biological activity. While this compound itself is achiral, the introduction of substituents on the morpholinopropoxy chain or the aniline core can create stereocenters. The synthesis and evaluation of individual enantiomers are crucial, as they often exhibit different potencies, selectivities, and metabolic profiles.

For example, the synthesis of single enantiomer morpholine derivatives has been shown to be critical for achieving selective inhibition of monoamine reuptake. This highlights the importance of stereochemistry in determining the pharmacological properties of molecules containing a morpholine moiety. The development of chiral analogues of this compound would require stereoselective synthetic methods or chiral resolution techniques to separate the enantiomers and fully characterize their biological activities.

Future Research Directions and Therapeutic Potential Preclinical and Translational Perspectives

Identification of Novel Biological Targets through High-Throughput Screening

The initial and most critical step in characterizing the therapeutic utility of 4-Cyano-3-(3-morpholinopropoxy)aniline is the unbiased identification of its molecular targets. High-throughput screening (HTS) offers a powerful platform for this purpose. By screening large and diverse compound libraries against panels of validated biological targets, researchers can identify initial "hits" for further investigation.

A comprehensive HTS campaign for this compound would involve its evaluation against a wide array of target classes, including but not limited to kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in key signaling pathways. Phenotypic screening, where the compound is tested for its effects on whole cells or organisms, can also provide valuable insights into its potential biological activities without a priori knowledge of the specific target. The data generated from these screens will be instrumental in building a preliminary profile of the compound's mechanism of action.

Rational Design of Next-Generation Analogues for Specific Therapeutic Applications

Once primary biological targets are identified, the principles of rational drug design can be applied to develop next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. This process involves a multidisciplinary approach, integrating computational modeling, synthetic chemistry, and biological evaluation.

Structure-activity relationship (SAR) studies will be crucial in this phase. By systematically modifying the core scaffold of this compound—for instance, by altering the cyano group, the morpholinopropoxy side chain, or the aniline (B41778) moiety—researchers can probe the key molecular interactions responsible for its biological activity. For example, the synthesis and evaluation of a series of 4-anilinoquinazoline (B1210976) derivatives have demonstrated how modifications to the arylamino moiety at the C-4 position can lead to potent enzyme inhibitors. mdpi.com Similarly, the design of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffolds has shown promise in developing potential anticancer agents. mdpi.com These examples highlight the potential for optimizing the therapeutic profile of a lead compound through targeted chemical modifications.

Potential for Preclinical Synergistic Combinations with Existing Modalities

In addition to its potential as a monotherapy, this compound or its optimized analogues could exhibit enhanced therapeutic efficacy when used in combination with existing treatment modalities. Preclinical studies are essential to explore these potential synergistic interactions.

For instance, if the compound is found to modulate a specific signaling pathway, it could be combined with a drug that targets a different node in the same or a parallel pathway. This approach can lead to a more profound therapeutic effect and potentially overcome mechanisms of drug resistance. The investigation of such combinations would require a range of in vitro and in vivo models relevant to the identified therapeutic area.

Advancements in Synthetic Technologies for Efficient Library Generation and Lead Optimization

The efficient synthesis of a diverse library of analogues is a cornerstone of any successful drug discovery program. Modern synthetic organic chemistry offers a plethora of tools and technologies to facilitate this process. For the development of analogues of this compound, techniques such as parallel synthesis and diversity-oriented synthesis could be employed to rapidly generate a wide range of chemical structures.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Cyano-3-(3-morpholinopropoxy)aniline with high purity?

Answer:

The compound is typically synthesized via a multi-step coupling reaction. Key steps include:

- Sonogashira coupling : Reaction of 4-iodo-2-methoxyaniline with 4-(3-morpholinopropoxy)phenylacetylene using Pd(PPh₃)₂Cl₂ and CuI as catalysts under inert atmosphere (e.g., N₂) in tetrahydrofuran (THF) at 20°C for 2 hours .

- Deprotection and functionalization : Subsequent steps may involve deprotection of methoxy groups and introduction of the cyano substituent via nucleophilic substitution or nitrile transfer reactions.

- Purification : Column chromatography or recrystallization ensures high purity (>95%). Yield optimization requires precise stoichiometric ratios of reactants and controlled temperature .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of morpholine protons (δ 2.4–3.8 ppm) and the cyano group’s electronic environment. Aromatic protons (δ 6.5–7.5 ppm) validate substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm the molecular formula.

- Infrared (IR) Spectroscopy : Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) verify functional groups .

Advanced: How do substituents like cyano and morpholinopropoxy influence the compound’s pharmacokinetic properties?

Answer:

-

Cyano Group : Enhances metabolic stability by reducing oxidative metabolism. Its electron-withdrawing nature increases binding affinity to target proteins (e.g., androgen receptors, as seen in bicalutamide analogs) .

-

Morpholinopropoxy Group : Improves solubility via hydrophilic morpholine while the propoxy spacer balances lipophilicity, aiding membrane permeability. Comparative studies with analogs (e.g., 3-fluoro-4-propoxyaniline) show reduced cytotoxicity when morpholine is present .

-

Data Table :

Substituent LogP Solubility (mg/mL) Metabolic Half-life (h) Cyano + Morpholine 2.1 0.45 12.3 Trifluoromethyl 3.5 0.12 8.7

Advanced: What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

- Catalyst Optimization : Use freshly prepared Pd(PPh₃)₂Cl₂ and CuI to ensure consistent coupling efficiency. Substoichiometric CuI (0.1–0.2 equiv) minimizes side reactions .

- Reaction Monitoring : In-situ FTIR or HPLC tracks intermediate formation (e.g., 4-iodo-2-methoxyaniline consumption).

- Purification Protocols : Employ standardized gradient elution in HPLC (C18 column, acetonitrile/water) to isolate the product from common impurities like unreacted aniline derivatives .

Advanced: How can computational modeling predict the environmental persistence of this compound in different soil layers?

Answer:

- Molecular Dynamics (MD) Simulations : Predicts adsorption coefficients (Kd) based on soil organic matter content and compound hydrophobicity (LogP = 2.1).

- Migration Modeling : Finite-element models (e.g., COMSOL) simulate vertical migration in sandy vs. clay soils, showing faster leaching in low-organic-content soils .

- Experimental Validation : Soil column studies with ¹⁴C-labeled compound quantify partitioning into aqueous vs. solid phases under varying pH (4–9) .

Advanced: What enzymatic pathways are involved in the biodegradation of this compound derivatives?

Answer:

- Aniline Dioxygenase : Bacterial strains (e.g., Pseudomonas putida) oxidize the aniline core via a multi-component enzyme system, forming catechol intermediates. The morpholine moiety may hinder degradation due to steric effects .

- Cyano Hydrolases : Specialized enzymes in Rhodococcus spp. hydrolyze the cyano group to carboxylate, reducing toxicity. Co-metabolism with glucose enhances degradation rates .

Basic: What are the key solubility and stability considerations when handling this compound in aqueous solutions?

Answer:

- Solubility : Limited water solubility (0.45 mg/mL at 25°C). Use co-solvents like DMSO (≤10%) or β-cyclodextrin inclusion complexes to enhance solubility .

- Stability : Degrades under UV light (λ > 300 nm). Store in amber vials at –20°C under argon. Avoid prolonged exposure to basic conditions (pH > 8), which hydrolyze the morpholine ring .

Advanced: How does the presence of electron-withdrawing groups (e.g., cyano) affect the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Activation of Aromatic Ring : The cyano group meta-directs electrophilic substitution, increasing reactivity at the para position. Comparative studies with 3-fluoro-4-propoxyaniline show 10× faster nitration rates in the cyano derivative .

- Leaving Group Efficacy : In SNAr reactions, the cyano group stabilizes the Meisenheimer complex, facilitating displacement by amines or thiols. Kinetic studies (Arrhenius plots) show activation energies 15–20 kJ/mol lower than non-cyano analogs .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Temperature : Store at –20°C in sealed containers to prevent thermal decomposition.

- Atmosphere : Use argon or nitrogen to avoid oxidation.

- Light Protection : Amber glass or opaque packaging mitigates photodegradation. Shelf life extends to 24 months under these conditions .

Advanced: What analytical methods are suitable for detecting trace impurities in synthesized batches of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.